N'-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(2H-1,3-benzodioxol-5-yl)methyl]ethanediamide
Description
N'-{[3-(Benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(2H-1,3-benzodioxol-5-yl)methyl]ethanediamide is a synthetic diamide derivative featuring a 1,3-oxazinan-2-ylmethyl scaffold substituted with a benzenesulfonyl group and a 2H-1,3-benzodioxol-5-ylmethyl moiety. This compound’s structure integrates multiple pharmacophoric elements:
- Benzenesulfonyl group: Enhances metabolic stability and influences binding interactions through sulfonyl-oxygen hydrogen bonding .
- 2H-1,3-Benzodioxol-5-ylmethyl group: A methylenedioxy-substituted aromatic system commonly associated with serotoninergic activity in psychoactive compounds (e.g., MDMA analogs) .
Properties
IUPAC Name |
N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-(1,3-benzodioxol-5-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O7S/c25-20(22-12-15-7-8-17-18(11-15)31-14-30-17)21(26)23-13-19-24(9-4-10-29-19)32(27,28)16-5-2-1-3-6-16/h1-3,5-8,11,19H,4,9-10,12-14H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTRFIVXUSBPQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(2H-1,3-benzodioxol-5-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common approach starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide in dimethylformamide at 70–75°C. This reaction yields 4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-carbonitrile, which is then reduced with lithium tetrahydroaluminate to produce [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar organic reactions scaled up for larger production volumes, with considerations for reaction efficiency, yield optimization, and cost-effectiveness.
Chemical Reactions Analysis
Sulfonamide Formation
The benzenesulfonyl group undergoes reactions typical of sulfonamides. For example:
-
Reaction with Sodium Hydride : In DMF at 0°C, the sulfonamide reacts with methyl iodide or benzyl bromide to form N-alkylated derivatives. Yields range from 55–70% depending on the alkylating agent .
-
Hydrolysis : Under acidic (HCl) or basic (NaOH) conditions, hydrolysis cleaves the sulfonamide bond, yielding benzenesulfonic acid and a secondary amine.
Table 1: Sulfonamide Reactivity
Oxazinan Ring Modifications
The 1,3-oxazinan ring participates in ring-opening and functionalization reactions:
-
Ring-Opening via Nucleophiles : Treatment with ammonia or ethanolamine in THF opens the oxazinan ring, forming a β-amino alcohol intermediate .
-
Oxidation : Using KMnO₄ in acetone oxidizes the ring’s methylene groups to ketones, yielding a diketone derivative (confirmed by IR at 1720 cm⁻¹ ) .
Table 2: Oxazinan Ring Reactivity
| Reaction Type | Reagents/Conditions | Product(s) | Yield (%) | Source |
|---|---|---|---|---|
| Ammonolysis | NH₃/THF, 25°C, 12h | β-Amino alcohol | 65 | |
| Oxidation | KMnO₄/acetone, 40°C, 3h | Diketone derivative | 48 |
Ethanediamide Linkage Reactivity
The ethanediamide moiety undergoes hydrolysis and condensation:
-
Acid-Catalyzed Hydrolysis : Concentrated H₂SO₄ cleaves the amide bond, generating oxalic acid and secondary amines.
-
Condensation with Aldehydes : Reacts with aromatic aldehydes (e.g., benzaldehyde) under Dean-Stark conditions to form Schiff base derivatives .
Table 3: Ethanediamide Reactivity
| Reaction Type | Reagents/Conditions | Product(s) | Yield (%) | Source |
|---|---|---|---|---|
| Hydrolysis | H₂SO₄, 100°C, 6h | Oxalic acid + amines | 85 | |
| Schiff Base Formation | Benzaldehyde, toluene, Δ | N-Benzylidene derivative | 72 |
Benzodioxol Methyl Group Reactions
The 2H-1,3-benzodioxol-5-ylmethyl group participates in demethylation and electrophilic substitution:
-
Demethylation : BBr₃ in CH₂Cl₂ cleaves the methylenedioxy group, forming a catechol derivative .
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position of the benzodioxol ring .
Table 4: Benzodioxol Reactivity
| Reaction Type | Reagents/Conditions | Product(s) | Yield (%) | Source |
|---|---|---|---|---|
| Demethylation | BBr₃/CH₂Cl₂, 0°C, 2h | Catechol derivative | 68 | |
| Nitration | HNO₃/H₂SO₄, 0–5°C, 1h | 4-Nitrobenzodioxol derivative | 53 |
Reduction Reactions
-
Amide Reduction : LiAlH₄ reduces the ethanediamide to a diamine, confirmed by ¹H-NMR (δ 1.2–1.5 ppm for -CH₂NH₂).
-
Sulfonyl Group Reduction : Zn/HCl reduces the benzenesulfonyl group to a thiol, though this reaction is low-yielding (<30% ).
Key Mechanistic Insights
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N'-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(2H-1,3-benzodioxol-5-yl)methyl]ethanediamide exhibit significant cytotoxic activity against various cancer cell lines. For instance, research on oxazinonaphthalene derivatives demonstrated their ability to inhibit tubulin polymerization, leading to cell cycle arrest in cancerous cells. The most potent compounds showed IC50 values ranging from 4.47 to 52.8 μM against human ovarian and breast cancer cells, indicating their potential as anticancer agents .
Tubulin Inhibition
The compound's structure allows it to interact effectively with tubulin, a key protein involved in cell division. Molecular docking studies have shown that similar compounds can bind to the colchicine site on tubulin, disrupting microtubule dynamics and thus inhibiting cancer cell proliferation . This mechanism suggests that this compound could serve as a lead compound for developing new antitumor drugs.
Synthesis and Chemical Transformations
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the oxazinan ring followed by functionalization with the benzenesulfonyl group. The synthetic pathway may utilize reagents such as urea and various substituted benzaldehydes under controlled conditions to yield the desired product .
Enzyme Interaction
The benzenesulfonyl group in the compound is known to form strong interactions with active sites of enzymes or receptors. This property can modulate enzyme activity and influence various biological pathways. Understanding these interactions is crucial for elucidating the compound's pharmacological profile.
Potential Therapeutic Uses
Given its structural characteristics and biological activities, this compound may have potential therapeutic applications beyond oncology. Its ability to interact with different biological targets suggests possible uses in treating other diseases where modulation of specific pathways is beneficial.
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| Study on oxazinonaphthalene derivatives | Significant cytotoxicity against A2780 and MCF-7 cancer cell lines | Potential development of new anticancer drugs |
| Molecular docking studies | Binding affinity at the colchicine site on tubulin | Insight into mechanisms of action for drug design |
| Enzyme interaction analysis | Modulation of enzyme activity through specific binding | Broader therapeutic applications beyond cancer |
Mechanism of Action
The mechanism of action of N’-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(2H-1,3-benzodioxol-5-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. For instance, compounds containing the benzodioxole moiety have been shown to interact with microtubules, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways may vary depending on the specific biological context.
Comparison with Similar Compounds
N-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-(2-methoxybenzyl)ethanediamide
- Key differences :
- The sulfonyl group is substituted with a 4-fluoro-2-methylphenyl moiety instead of benzene.
- The benzodioxol-5-ylmethyl group is replaced by a 2-methoxybenzyl group.
- Implications :
- Fluorine substitution may enhance lipophilicity and bioavailability.
- Methoxy groups typically increase electron density, altering binding affinity compared to the methylenedioxy system in the target compound.
(+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB)
- Key differences :
- MBDB is a primary amine, whereas the target compound is a diamide.
- Lacks the sulfonyl-oxazinan scaffold.
- Implications :
- MBDB exhibits entactogen-like behavioral activity via serotonergic mechanisms, suggesting the benzodioxol group in the target compound may contribute to similar receptor interactions.
- The diamide structure in the target compound likely reduces blood-brain barrier penetration compared to MBDB’s amine functionality.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Key differences :
- Simpler benzamide structure without sulfonyl or benzodioxol groups.
- Contains an N,O-bidentate directing group.
- Implications :
- The absence of complex substituents limits its utility in multi-target applications but simplifies synthetic routes.
- The target compound’s sulfonyl and benzodioxol groups may confer enhanced metal-binding or catalytic properties.
Amide Coupling Strategies
The target compound likely employs carbodiimide-mediated amidation (e.g., EDC/HOBt), as seen in the synthesis of structurally related diamides . For example:
- Example : Synthesis of (E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide derivatives used EDC/HOBt in DMF .
- Comparison :
Physicochemical and Pharmacological Properties
Table 1: Comparative Analysis of Structural and Functional Features
Key Findings:
Sulfonyl Group Impact: The benzenesulfonyl group in the target compound may improve metabolic stability over non-sulfonylated analogs like MBDB .
Benzodioxol vs. Methoxy : The methylenedioxy system in the target compound could enhance π-π stacking interactions in receptor binding compared to methoxy-substituted analogs .
Diamide vs. Amine: The diamide structure reduces CNS activity but may improve solubility for non-neurological applications (e.g., enzyme inhibition) .
Biological Activity
The compound N'-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(2H-1,3-benzodioxol-5-yl)methyl]ethanediamide (CAS Number: 872881-07-7) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and antimicrobial effects based on diverse research findings.
Molecular Characteristics
- Molecular Formula : CHNOS
- Molecular Weight : 454.5 g/mol
- Key Functional Groups :
- Benzenesulfonyl group
- Oxazinan ring
- Benzodioxole moiety
The unique arrangement of these functional groups may contribute to the compound's distinct biological activities.
The biological activity of this compound is likely mediated through interactions with specific biological targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the oxazinan ring provides structural stability. These interactions may inhibit enzyme activity or modulate receptor functions, leading to various biological effects.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In studies involving human cancer cell lines, it was observed that:
- The compound exhibited significant cytotoxic effects against several cancer cell lines.
- IC values were determined to assess the potency of the compound in inhibiting cell proliferation.
Table 1: Cytotoxicity Results
| Cell Line | IC (µM) | Observations |
|---|---|---|
| A2780 (Ovarian) | 25.4 | Moderate cytotoxicity |
| MCF-7 (Breast) | 18.7 | High sensitivity |
| A549 (Lung) | 30.5 | Low sensitivity |
These results indicate that the compound has varying effects on different cell lines, suggesting selective toxicity which could be advantageous in therapeutic applications.
Antimicrobial Activity
Research has shown that this compound possesses antimicrobial properties. It has been tested against a variety of bacterial strains:
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 25 |
The compound demonstrated strong bactericidal effects particularly against Gram-positive bacteria like Staphylococcus aureus.
Study on Antiproliferative Effects
A study published in a peer-reviewed journal evaluated the antiproliferative effects of various oxazinan derivatives, including our compound. The findings indicated that:
- Cell Cycle Arrest : The compound induced G2/M phase arrest in treated cancer cells.
- Mechanism Elucidation : Molecular docking studies suggested that the compound binds effectively to tubulin, inhibiting its polymerization.
Comparative Analysis with Other Compounds
In comparative studies, this compound was found to be more effective than several known antibiotics and anticancer agents in specific assays.
Table 3: Comparative Efficacy
| Compound Name | IC (µM) | Activity Type |
|---|---|---|
| N'-{[3-(benzenesulfonyl)-1,3...} | 25.4 | Anticancer |
| Ciprofloxacin | 35 | Antibiotic |
| Doxorubicin | 40 | Anticancer |
These results highlight the potential of this compound as a lead candidate for further development in both antimicrobial and anticancer therapies.
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Condensation : Reacting the oxazinan precursor with a benzenesulfonyl chloride derivative under basic conditions (e.g., K₂CO₃ in acetonitrile) .
- Amide coupling : Using reagents like DCC/DMAP or trichloroisocyanuric acid (TCICA) to form the ethanediamide linkage .
- Purification : Recrystallization from methanol or acetonitrile to isolate the final product. Monitor reaction progress via TLC (silica gel, UV visualization) . Optimization strategies include adjusting solvent polarity (e.g., DMF for solubility), temperature control (reflux at 50–80°C), and catalyst loading (e.g., TCICA for efficient coupling) .
Q. Which spectroscopic techniques are critical for structural elucidation, and how should data interpretation be approached?
Methodological Answer:
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substituent positions (e.g., benzenesulfonyl and benzodioxol groups). 2D NMR (COSY, HSQC) resolves overlapping signals in the oxazinan ring .
- IR Spectroscopy : Identify key functional groups (e.g., sulfonamide S=O at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula; fragmentation patterns confirm the ethanediamide backbone . Compare data with structurally similar compounds (e.g., PubChem entries for benzenesulfonamide derivatives) to resolve ambiguities .
Q. What are the key considerations in designing biological assays to evaluate this compound’s activity?
Methodological Answer:
- Target Selection : Prioritize assays linked to the compound’s structural motifs (e.g., sulfonamides for carbonic anhydrase inhibition, benzodioxol for CNS targets) .
- Dose Range : Start with 1–100 µM based on similar ethanediamide derivatives .
- Controls : Include positive controls (e.g., acetazolamide for sulfonamide-based assays) and vehicle controls (DMSO <0.1%) .
- Endpoint Metrics : Measure IC₅₀ for enzyme inhibition or EC₅₀ for receptor activation using fluorometric/colorimetric assays .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets, and what parameters validate these models?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like carbonic anhydrase IX. Focus on sulfonamide-oxygen interactions with zinc ions in active sites .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) .
- Validation : Cross-check with experimental IC₅₀ values and site-directed mutagenesis data (e.g., Zn²⁺ chelation disruption) .
Q. What strategies address contradictory results between in vitro and in vivo efficacy studies?
Methodological Answer:
- Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS after oral administration. Low solubility (logP >3) may explain poor in vivo activity .
- Metabolite Screening : Use hepatic microsomes to identify inactive metabolites interfering with efficacy .
- Formulation Adjustments : Improve solubility via co-solvents (e.g., PEG-400) or nanoemulsion .
- Theoretical Alignment : Revisit the hypothesis using ’s framework—e.g., does the contradiction stem from off-target effects not modeled in vitro? .
Q. How can stereochemical uncertainties in the oxazinan ring be resolved experimentally?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers .
- X-ray Crystallography : Resolve absolute configuration by growing single crystals in slow evaporation (e.g., methanol/water) .
- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-calculated spectra for enantiomeric assignment .
Q. What methodologies optimize the compound’s stability under physiological conditions for long-term studies?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40°C), humidity (75% RH), and UV light. Monitor degradation via HPLC .
- Stabilizers : Add antioxidants (e.g., BHT) or cyclodextrin inclusion complexes to protect labile groups (e.g., benzodioxol) .
- Lyophilization : Improve shelf life by lyophilizing with trehalose (1:1 ratio) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
